molecular formula C17H18N2O2 B5914669 N-{4-[3-(methylamino)-3-oxopropyl]phenyl}benzamide

N-{4-[3-(methylamino)-3-oxopropyl]phenyl}benzamide

Cat. No. B5914669
M. Wt: 282.34 g/mol
InChI Key: CQQVSYMCCSKQJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{4-[3-(methylamino)-3-oxopropyl]phenyl}benzamide, commonly known as MP-10, is a chemical compound that has been extensively studied for its potential applications in scientific research. MP-10 belongs to the class of benzamide derivatives and has been found to exhibit various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of MP-10 is not fully understood. However, it has been proposed that MP-10 may exert its anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines and prostaglandins. MP-10 may also inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Biochemical and Physiological Effects
MP-10 has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. MP-10 has also been found to inhibit the activity of COX-2, an enzyme involved in the production of prostaglandins. In addition, MP-10 has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.

Advantages and Limitations for Lab Experiments

One of the main advantages of MP-10 is its potential applications in scientific research. MP-10 has been extensively studied and has been found to exhibit various biochemical and physiological effects. Additionally, MP-10 has been shown to be relatively non-toxic and has a low risk of adverse effects.
However, there are also some limitations associated with the use of MP-10 in lab experiments. MP-10 is a relatively expensive compound and may not be readily available in some labs. Additionally, the mechanism of action of MP-10 is not fully understood, which may limit its potential applications in certain areas of research.

Future Directions

There are several future directions for the research of MP-10. One area of research is the potential use of MP-10 in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of research is the development of more efficient synthesis methods for MP-10, which may reduce the cost and increase the availability of the compound. Additionally, further studies are needed to fully understand the mechanism of action of MP-10 and its potential applications in scientific research.

Synthesis Methods

The synthesis of MP-10 involves the reaction of 4-nitrobenzoyl chloride with 3-(methylamino)acetyl chloride in the presence of triethylamine. The resulting intermediate is then reacted with 4-aminobenzamide to yield MP-10. The purity of MP-10 can be improved by recrystallization from ethanol.

Scientific Research Applications

MP-10 has been extensively studied for its potential applications in scientific research. It has been found to exhibit anti-inflammatory, analgesic, and anti-tumor activities. MP-10 has also been shown to inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer cells. Additionally, MP-10 has been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

N-[4-[3-(methylamino)-3-oxopropyl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2/c1-18-16(20)12-9-13-7-10-15(11-8-13)19-17(21)14-5-3-2-4-6-14/h2-8,10-11H,9,12H2,1H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQQVSYMCCSKQJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CCC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{4-[3-(methylamino)-3-oxopropyl]phenyl}benzamide

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